molecular formula C14H15NO3 B3032141 3-butyryl-8-methoxyquinolin-4(1H)-one CAS No. 115607-75-5

3-butyryl-8-methoxyquinolin-4(1H)-one

Cat. No.: B3032141
CAS No.: 115607-75-5
M. Wt: 245.27 g/mol
InChI Key: ARTRQJHMQWMEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyryl-8-methoxyquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a butyryl group at the 3-position, a methoxy group at the 8-position, and a ketone at the 4-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyryl-8-methoxyquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 8-methoxyquinoline.

    Acylation: The 3-position of 8-methoxyquinoline is acylated using butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: The resulting intermediate is then oxidized to introduce the ketone functionality at the 4-position. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-butyryl-8-methoxyquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 6-positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 3-butyryl-8-methoxyquinolin-4-ol.

    Substitution: Halogenated or nitrated derivatives of the quinoline ring.

Scientific Research Applications

3-butyryl-8-methoxyquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-butyryl-8-methoxyquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and butyryl groups can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    8-methoxyquinoline: Lacks the butyryl and ketone groups.

    3-acetyl-8-methoxyquinolin-4(1H)-one: Similar structure but with an acetyl group instead of a butyryl group.

    3-butyrylquinolin-4(1H)-one: Lacks the methoxy group.

Uniqueness

3-butyryl-8-methoxyquinolin-4(1H)-one is unique due to the presence of both the butyryl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-butanoyl-8-methoxy-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-5-11(16)10-8-15-13-9(14(10)17)6-4-7-12(13)18-2/h4,6-8H,3,5H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTRQJHMQWMEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CNC2=C(C1=O)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438263
Record name 4(1H)-Quinolinone, 8-methoxy-3-(1-oxobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115607-75-5
Record name 4(1H)-Quinolinone, 8-methoxy-3-(1-oxobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 2-butyryl-3-(2-methoxyphenylamino)acrylate (15.50 g, 0.053 mol) was added in portions to boiling diphenyl ether (400 ml) and the mixture heated under reflux for 1.5 hours. After cooling, the solution was diluted with ether and petroleum ether, filtered, and the solid washed with petroleum ether to give 3-butyryl-8-methoxy-4-(1H)-quinolone as light grey crystals (13.46 g, 63.1%). m.p. 200°-202°.
Name
Ethyl 2-butyryl-3-(2-methoxyphenylamino)acrylate
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl 2-butyryl-3-(2-methoxyphenylamino)acrylate (15.50 g, 0.053 mol) was added in portions to boiling diphenyl ether (400 ml) and the mixture heated under reflux for 1.5 hours. After cooling, the solution was diluted with ether and petroleum ether, filtered, and the solid washed with petroleum ether to give 3-butyryl-8-methoxy-4-(1H)-quinolone as light grey crystals (13.46 g, 63.1%, m.p. 200°-202°.
Name
Ethyl 2-butyryl-3-(2-methoxyphenylamino)acrylate
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-butyryl-8-methoxyquinolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
3-butyryl-8-methoxyquinolin-4(1H)-one
Reactant of Route 3
3-butyryl-8-methoxyquinolin-4(1H)-one
Reactant of Route 4
3-butyryl-8-methoxyquinolin-4(1H)-one
Reactant of Route 5
3-butyryl-8-methoxyquinolin-4(1H)-one
Reactant of Route 6
3-butyryl-8-methoxyquinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.